3,4-Difluoro-2-methylbenzotrifluoride

Descripción general

Descripción

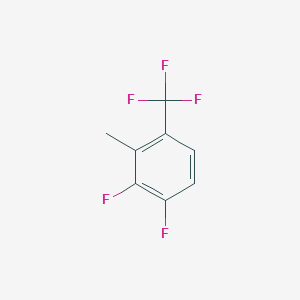

3,4-Difluoro-2-methylbenzotrifluoride: is an organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol It is a fluorinated aromatic compound, characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methylbenzotrifluoride typically involves the fluorination of 2-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by fluorination and purification steps to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3,4-Difluoro-2-methylbenzotrifluoride can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Amino or thiol derivatives of the original compound.

Oxidation Products: Quinones.

Reduction Products: Hydroquinones.

Aplicaciones Científicas De Investigación

Chemistry

DFMBT serves as a crucial building block in synthesizing more complex fluorinated compounds. Its unique structure allows for versatile reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can yield various products with significant applications in material science and organic synthesis.

Biology

In biological research, DFMBT is investigated for its potential as a probe in various studies due to its fluorine atoms, which are detectable using nuclear magnetic resonance (NMR) spectroscopy. This property allows researchers to track biological interactions and pathways effectively.

Medicine

DFMBT is explored for its potential use in drug development. The introduction of fluorine into pharmaceutical compounds often enhances metabolic stability and bioavailability. Studies have focused on designing fluorinated analogs of biologically active molecules to improve their therapeutic profiles .

Industry

In industrial applications, DFMBT is utilized in producing specialty chemicals and materials with unique properties due to its fluorinated structure. This includes applications in agrochemicals and other high-performance materials .

Antitumor Efficacy

Research has demonstrated that DFMBT derivatives exhibit significant anticancer properties. In preclinical models involving human lung carcinoma xenografts in athymic mice, these derivatives showed notable antitumor efficacy, highlighting their potential as effective cancer treatment agents .

Fluorinated Analog Development

A series of studies have explored the synthesis of fluorinated analogs based on DFMBT for studying enzyme interactions and metabolic pathways. These analogs were designed to enhance metabolic stability and bioavailability, showcasing the versatility of DFMBT in drug development .

Research Findings Summary Table

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a building block for complex fluorinated compounds; versatile reactions (oxidation, reduction) |

| Biology | Effective probe for biological studies; detectable via NMR spectroscopy |

| Medicine | Potential in drug development; improves metabolic stability and bioavailability |

| Industry | Utilized in producing specialty chemicals; applications in agrochemicals |

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-2-methylbenzotrifluoride in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

- 2,6-Difluoro-3-methylbenzotrifluoride

- 2-Bromo-3-methylbenzotrifluoride

- 2-Bromo-4-methylbenzotrifluoride

Comparison: Compared to its analogs, 3,4-Difluoro-2-methylbenzotrifluoride exhibits unique reactivity due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This positioning can influence the compound’s electronic properties and steric effects, making it distinct in its chemical behavior and applications .

Actividad Biológica

3,4-Difluoro-2-methylbenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed examination of its biological activity, including synthesis methods, antibacterial properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a methyl group at the 2 position, and three fluorine atoms attached to a trifluoromethyl group. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of DFMBT typically involves fluorination reactions that introduce fluorine substituents onto the aromatic ring. One common method includes the use of electrophilic fluorination techniques, which allow for selective substitution at specific positions on the benzene ring. Research indicates that various conditions can affect the yield and purity of DFMBT, with methods often optimized for specific applications in medicinal chemistry .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DFMBT and related compounds. For instance, a study examining various fluorinated benzotrifluorides showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones when tested against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 5 mm depending on the concentration used .

Table 1: Antibacterial Activity of DFMBT

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 5 |

| S. aureus | 4 | |

| MRSA | 4 | |

| Bacillus subtilis | 5 |

This table summarizes the antibacterial activity observed in laboratory settings, indicating DFMBT's potential as an antimicrobial agent.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in a peer-reviewed journal investigated the efficacy of DFMBT derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to non-fluorinated counterparts, suggesting that fluorination may improve interaction with bacterial cell membranes or target sites . -

Case Study on Synthesis Optimization :

Another research effort focused on optimizing synthesis conditions for DFMBT to maximize yield and minimize by-products. This study utilized various catalysts and reaction conditions, ultimately achieving a yield improvement of over 30% compared to traditional methods .

The exact mechanism by which DFMBT exerts its antibacterial effects is still under investigation. However, it is hypothesized that the presence of multiple fluorine atoms enhances lipophilicity, allowing for better penetration through bacterial membranes. Additionally, fluorinated compounds often exhibit altered binding affinities for biological targets due to their unique electronic properties .

Propiedades

IUPAC Name |

1,2-difluoro-3-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYOJMACVRFOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.